molecular formula C5H6N4O2 B1592300 5-Nitropyridine-2,4-diamine CAS No. 2586-99-4

5-Nitropyridine-2,4-diamine

Cat. No. B1592300
CAS RN: 2586-99-4
M. Wt: 154.13 g/mol
InChI Key: SXBHXFMYNOLWEC-UHFFFAOYSA-N
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Patent
US07256287B2

Procedure details

A solution of 4-amino-2-chloro-5-nitropyridine (4) (1.0 g, 5.76 mmol) in 50 ml 28% NH4OH was heated in a sealed tube at 120° C. for overnight. After cooling the reaction mixture to room temperature afforded orange red solid 5 (0.770 g, 77%). 1H NMR (DMSO-d6, 500 MHz): δ 8.66 (1H, s), 7.35 (1H, br s), 6.73 (1H, brs), 5.67 (1H, s); EIMS m/z: 155.2 (M+1), 153.2 (M−1)
Name
4-amino-2-chloro-5-nitropyridine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2N=C(C3C=CC([N+]([O-])=O)=CC=3)[NH:10][C:7]2=[N:8][CH:9]=1)([O-:3])=[O:2].[NH4+:22].[OH-]>>[NH2:10][C:7]1[CH:6]=[C:5]([NH2:22])[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=1 |f:1.2|

Inputs

Step One
Name
4-amino-2-chloro-5-nitropyridine
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NC1)NC(=N2)C2=CC=C(C=C2)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=C1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.